molecular formula C8H16ClF2NO B6215367 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride CAS No. 2731014-72-3

2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride

Cat. No. B6215367
CAS RN: 2731014-72-3
M. Wt: 215.7
InChI Key:
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Description

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride (also known as 4,4-difluorocyclohexyl-2-aminoethanol hydrochloride) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. This compound is a derivative of cyclohexanol, which is a six-membered ring structure containing a primary amine group. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. In recent years, this compound has been studied for its potential to be used as an active pharmaceutical ingredient (API) in drug development.

Mechanism of Action

The mechanism of action of 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride is not yet fully understood. However, it is believed that this compound may act as a ligand for metal ions, such as zinc, which could be used to create novel drug delivery systems. In addition, this compound has been studied for its potential to be used as an active pharmaceutical ingredient (API) in drug development.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride are not yet fully understood. However, studies have shown that this compound is a promising lead compound for the development of novel therapeutic agents due to its low toxicity and relatively high solubility in water. In addition, this compound has been studied for its potential to be used as a ligand for the binding of metal ions, such as zinc, which could be used to create novel drug delivery systems.

Advantages and Limitations for Lab Experiments

The advantages of using 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride in laboratory experiments include its low toxicity and relatively high solubility in water. In addition, this compound is a promising lead compound for the development of novel therapeutic agents due to its potential to be used as an active pharmaceutical ingredient (API) in drug development. The limitations of using this compound in laboratory experiments include its complex synthesis process and the need for specialized equipment and reagents.

Future Directions

The future directions of research on 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride include further investigation into its potential to be used as an active pharmaceutical ingredient (API) in drug development, as well as its potential to be used as a ligand for the binding of metal ions. Other potential research directions include the development of novel drug delivery systems utilizing this compound, further investigation into its biochemical and physiological effects, and investigation into the development of new synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride can be achieved by a two-step synthesis process. The first step involves the reaction of 4,4-difluorocyclohexanone with hydrochloric acid to form 4,4-difluorocyclohexyl-2-aminoethanol. The second step involves the reaction of 4,4-difluorocyclohexyl-2-aminoethanol with hydrochloric acid to form the hydrochloride salt of 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol.

Scientific Research Applications

2-Amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride has been studied for its potential applications in medicinal chemistry. In particular, this compound has been studied for its potential to be used as an active pharmaceutical ingredient (API) in drug development. Studies have shown that this compound is a promising lead compound for the development of novel therapeutic agents due to its low toxicity and relatively high solubility in water. In addition, this compound has been studied for its potential to be used as a ligand for the binding of metal ions, such as zinc, which could be used to create novel drug delivery systems.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol hydrochloride involves the reaction of 4,4-difluorocyclohexanone with ethylene oxide to form 2-(4,4-difluorocyclohexyl)ethan-1-ol, which is then reacted with hydrochloric acid to form the hydrochloride salt of the final product.", "Starting Materials": [ "4,4-difluorocyclohexanone", "ethylene oxide", "hydrochloric acid" ], "Reaction": [ "Step 1: 4,4-difluorocyclohexanone is reacted with ethylene oxide in the presence of a base catalyst to form 2-(4,4-difluorocyclohexyl)ethan-1-ol.", "Step 2: The resulting 2-(4,4-difluorocyclohexyl)ethan-1-ol is then reacted with hydrochloric acid to form the hydrochloride salt of 2-amino-1-(4,4-difluorocyclohexyl)ethan-1-ol." ] }

CAS RN

2731014-72-3

Molecular Formula

C8H16ClF2NO

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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